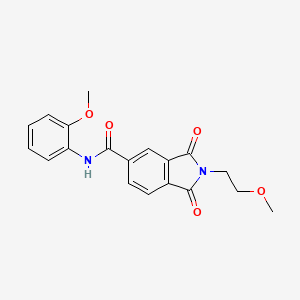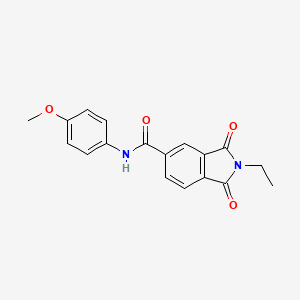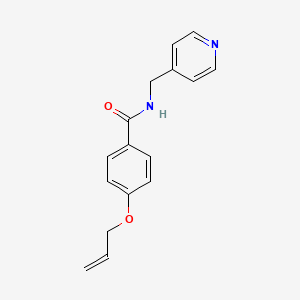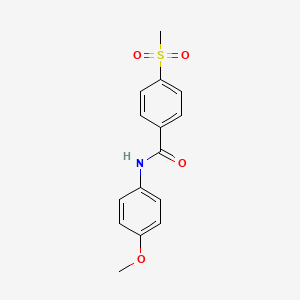
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Übersicht
Beschreibung
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MI-2, is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent in cancer treatment. MI-2 has been shown to inhibit the activity of a protein called MALT1, which plays a critical role in the survival and proliferation of cancer cells.
Wirkmechanismus
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by inhibiting the activity of MALT1, a protein that plays a critical role in the survival and proliferation of cancer cells. MALT1 is involved in a signaling pathway that regulates the activity of NF-kB, a transcription factor that is important for the growth and survival of cancer cells. By inhibiting MALT1, this compound disrupts this signaling pathway and prevents the activation of NF-kB, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inhibiting the activity of MALT1, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, and to modulate the activity of immune cells in the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a research tool is its specificity for MALT1. Unlike many other small molecule inhibitors, this compound does not have significant off-target effects, and is therefore a valuable tool for studying the role of MALT1 in cancer and other diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of MALT1, which could have even greater therapeutic potential in cancer and other diseases. Another area of interest is the study of the role of MALT1 in other diseases, such as autoimmune disorders and inflammatory bowel disease. Finally, there is also interest in the development of this compound as a diagnostic tool, as MALT1 expression has been shown to be a prognostic marker in certain types of cancer.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, this compound has been shown to be effective in treating diffuse large B-cell lymphoma (DLBCL), a type of blood cancer that is often resistant to traditional chemotherapy and radiation therapy. This compound has also been shown to be effective in treating other types of cancer, including multiple myeloma, acute myeloid leukemia, and mantle cell lymphoma.
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-N-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-25-10-9-21-18(23)13-8-7-12(11-14(13)19(21)24)17(22)20-15-5-3-4-6-16(15)26-2/h3-8,11H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQASAMNGOWANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4406263.png)
![1-({[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4406271.png)

![N-benzyl-N-[(4-ethoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4406279.png)
![5-[(3-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4406290.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B4406295.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B4406305.png)
![1-(4-chlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]-1-propanone](/img/structure/B4406307.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4406313.png)

![N-1,3-benzodioxol-5-yl-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4406331.png)
![1-(3-methoxy-4-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4406338.png)
